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molecular formula C9H9F3O B8441703 2-(2,3,6-Trifluorophenyl)propan-2-ol

2-(2,3,6-Trifluorophenyl)propan-2-ol

Cat. No. B8441703
M. Wt: 190.16 g/mol
InChI Key: OBOYLULELHULLN-UHFFFAOYSA-N
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Patent
US08703776B2

Procedure details

To a solution of 1-(2,3,6-trifluorophenyl)ethanone (1.74 g, 10 mmol) in THF (10 mL) was added methyl magnesium bromide (7 mL, 21 mmol) at 0° C. The mixture was stirred at 0° C. for 1 hour. The reaction was quenched by addition of saturated aqueous ammonium chloride and was then extracted with EtOAc. The combined organic layers were washed with water, dried over sodium sulfate, filtered and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel to afford 2-(2,3,6-trifluorophenyl)propan-2-ol. (74).
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[C:4]([F:9])[C:3]=1[C:10](=[O:12])[CH3:11].[CH3:13][Mg]Br>C1COCC1>[F:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[C:4]([F:9])[C:3]=1[C:10]([OH:12])([CH3:13])[CH3:11]

Inputs

Step One
Name
Quantity
1.74 g
Type
reactant
Smiles
FC1=C(C(=CC=C1F)F)C(C)=O
Name
Quantity
7 mL
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of saturated aqueous ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
was then extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C(=CC=C1F)F)C(C)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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